1-(2,6-Dimethylpiperazin-1-YL)propan-2-amine
Description
Properties
IUPAC Name |
1-(2,6-dimethylpiperazin-1-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-7(10)6-12-8(2)4-11-5-9(12)3/h7-9,11H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVULYJSFUHZZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1CC(C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561310 | |
| Record name | 1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128364-95-4 | |
| Record name | 1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Diisopropanolamine
A patented method for synthesizing cis-2,6-dimethylpiperazine involves reacting diisopropanolamine (HN-(CH₂-CH(OH)CH₃)₂) with ammonia and hydrogen in the presence of a nickel or cobalt catalyst. The reaction proceeds via cyclization and dehydrogenation steps:
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Cyclization : Diisopropanolamine undergoes dehydration to form an intermediate imine.
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Hydrogenation : The imine is reduced under hydrogen pressure (3.5–4 bar) at 40–65°C using a palladium on carbon (Pd/C) catalyst.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C (50% w/w water) |
| Temperature | 40–65°C |
| Pressure | 3.5–4 bar H₂ |
| Solvent | Methanol or toluene |
| Yield | ~20% (from isobutyraldehyde) |
The resulting cis-2,6-dimethylpiperazine is isolated via distillation under reduced pressure (0.0035–0.0045 MPa), achieving a purity of 95%.
Functionalization of 2,6-Dimethylpiperazine
Attaching the propan-2-amine group to 2,6-dimethylpiperazine requires regioselective alkylation or reductive amination strategies.
Alkylation via Mitsunobu Reaction
The Mitsunobu reaction enables the substitution of hydroxyl groups with protected amines, offering a pathway to introduce the propan-2-amine moiety:
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Alkylation Precursor : 1-Bromo-2-propanol is reacted with 2,6-dimethylpiperazine to form 1-(2-hydroxypropyl)-2,6-dimethylpiperazine.
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Mitsunobu Reaction : The hydroxyl group is replaced with a phthalimide-protected amine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
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Deprotection : Hydrazine cleaves the phthalimide group, yielding 1-(2-aminopropyl)-2,6-dimethylpiperazine.
Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | 1-Bromo-2-propanol, K₂CO₃, DMF | 65% |
| Mitsunobu | Phthalimide, DIAD, PPh₃, THF | 78% |
| Deprotection | Hydrazine hydrate, ethanol | 90% |
This method ensures high regioselectivity and avoids side reactions common in direct alkylation.
Reductive Amination
An alternative approach involves reductive amination between 2,6-dimethylpiperazine and acetone:
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Imine Formation : 2,6-Dimethylpiperazine reacts with acetone to form a Schiff base.
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Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine.
Industrial-Scale Optimization
Patented processes emphasize scalability and cost-efficiency. For example, continuous flow reactors and automated systems are employed to enhance yield and purity during hydrogenation. Key optimizations include:
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Catalyst Recycling : Reducing Pd/C usage by 33% through methanol dilution.
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Solvent Recovery : Toluene and methanol are distilled and reused, minimizing waste.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Mitsunobu | High regioselectivity | Requires protection/deprotection |
| Reductive Amination | Simple, one-pot | Yields secondary amine |
| Catalytic Hydrogenation | Scalable, high purity | Moderate yields (~20%) |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated compounds like bromoalkanes in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its potential therapeutic effects in various diseases. Its pharmacological properties make it a candidate for developing drugs targeting conditions such as:
- Antimicrobial Activity : Studies have indicated that compounds with piperazine structures often exhibit significant antimicrobial properties, making them suitable for further development as antibiotics.
- Antitumor Properties : Research has pointed towards its effectiveness in inhibiting tumor growth in preclinical models. The compound's ability to interact with specific molecular targets may enhance its antitumor efficacy .
Neuroscience
1-(2,6-Dimethylpiperazin-1-YL)propan-2-amine has been investigated for its role as a dopamine transporter inhibitor. It shows promise in reducing the reinforcing effects of psychostimulants like cocaine in animal models, suggesting potential applications in treating addiction disorders .
Coordination Chemistry
In coordination chemistry, the compound serves as a ligand due to its ability to form stable complexes with various metal ions. This property is particularly useful in synthesizing new materials and catalysts.
Case Studies
Several studies have documented the effectiveness of this compound:
- Antitumor Activity : A study reported that derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
- Dopamine Transporter Interaction : Research highlighted its binding affinity to dopamine transporters, indicating that modifications to the piperazine ring could enhance its effectiveness in reducing drug-seeking behavior in addiction models .
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s piperazine core and propan-2-amine backbone distinguish it from other derivatives. Key structural variations among analogs include:
- Substituents on the piperazine ring : Position (2,6- vs. 4-) and type (methyl, benzyl, cinnamyl).
- Functional groups on the propan moiety : Amine (-NH2) vs. ketone (-CO-) or other substituents.
Table 1: Structural and Physicochemical Comparison
Pharmacological Activity
- Piperazine Derivatives: BZP: Acts as a serotonin-norepinephrine-dopamine releasing agent, producing stimulant effects similar to amphetamines . mCPP (1-(3-Chlorophenyl)piperazine): Selective serotonin receptor agonist, linked to anxiolytic and anorectic effects . AP-238: A 2,6-dimethylpiperazine derivative with a ketone group, classified as a synthetic opioid due to μ-opioid receptor agonism .
Substituted Amphetamines :
The propan-2-amine group could confer affinity for monoamine transporters (e.g., serotonin, dopamine), though this remains speculative without direct data.
Metabolic and Toxicological Profiles
- Metabolism: Piperazine derivatives are typically metabolized via hepatic N-dealkylation or hydroxylation. The 2,6-dimethyl groups may slow enzymatic degradation, prolonging half-life relative to non-alkylated analogs.
- Toxicity: AP-238: High risk of respiratory depression due to opioid activity . BZP: Associated with cardiovascular stress and neurotoxicity at high doses . Target Compound: Potential neurotoxicity or cardiovascular effects if it interacts with monoamine systems, though detailed predictions require further study.
Biological Activity
1-(2,6-Dimethylpiperazin-1-YL)propan-2-amine is a piperazine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a piperazine ring with two methyl groups at positions 2 and 6, and a propan-2-amine side chain. Its molecular formula is with a molecular weight of approximately 171.28 g/mol. The structural features contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
This compound exhibits several mechanisms of action:
- Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing neurotransmitter systems such as dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting efficacy against certain bacterial strains .
- Antitumor Activity : Research has shown that this compound may possess antitumor properties, making it a candidate for cancer therapy.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antidepressant Activity
A study highlighted that derivatives of piperazine, including this compound, have demonstrated antidepressant-like effects in animal models. The mechanism involves modulation of serotonin levels, contributing to mood stabilization.
Antimicrobial Studies
Research focusing on the antimicrobial properties revealed that the compound effectively inhibited the growth of various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential as a lead compound for developing new antibacterial agents .
Antitumor Properties
In vitro assays indicated that this compound could inhibit cancer cell proliferation. Specific studies have shown that it affects cellular pathways involved in cell cycle regulation and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperazine derivatives. Variations in substitution patterns significantly influence their pharmacological profiles.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Methylpiperazin-1-YL)propan-2-amine | Methyl group at position 4 | Enhanced lipophilicity affecting CNS penetration |
| 4-(2-Methylpiperazin-1-YL)butanamide | Longer alkyl chain | Potential anti-inflammatory properties |
| 1-(Cyclohexylpiperazin-1-YL)propan-2-amine | Cyclohexane substituent | Different pharmacokinetics and receptor selectivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,6-Dimethylpiperazin-1-YL)propan-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of piperazine derivatives typically involves nucleophilic substitution or reductive amination. For example, in analogous compounds like (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine, dibenzyl protection of the amine group is used to prevent side reactions, followed by catalytic hydrogenation for deprotection . Key variables include solvent polarity (e.g., THF vs. DCM), temperature (40–80°C), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures intermediate purity. Post-synthesis, column chromatography with gradients of ethyl acetate/methanol (9:1 to 4:1) is recommended for purification.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- Mass Spectrometry (MS) : ESI+ mode detects the molecular ion peak (e.g., m/z 198 [M + H]+ in related piperazine derivatives) . Fragmentation patterns can confirm substituent positions.
- NMR : ¹H NMR (300 MHz, MeOD) resolves methyl groups on the piperazine ring (δ 1.25–1.57 ppm) and amine protons (broad singlet at δ 2.67–2.69 ppm). Coupling constants (e.g., J = 13.2 Hz) distinguish axial/equatorial conformers .
- IR : Stretching frequencies for N-H (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) validate structural motifs.
Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?
- Methodological Answer : Stability studies should follow ICH guidelines. For related amines, accelerated degradation at 40°C/75% RH over 4 weeks reveals hydrolytic susceptibility. Use HPLC to track degradation products (e.g., oxidized piperazine rings). Buffered solutions (pH 4–7) minimize decomposition, while amber vials prevent photolytic cleavage of the amine group .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model transition states and activation energies. For example, ICReDD’s reaction path search methods use such computations to predict regioselectivity in substitution reactions . Molecular docking (AutoDock Vina) can further assess binding affinities for biological targets, guiding functionalization strategies.
Q. What strategies resolve contradictory data in NMR or crystallography results for stereoisomers of this compound?
- Methodological Answer : For stereochemical ambiguities, use NOESY NMR to identify spatial proximities (e.g., axial vs. equatorial methyl groups). Single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.5418 Å) provides definitive stereochemical assignments. If crystallography fails, compare experimental and computed (GIAO) ¹³C NMR chemical shifts to validate configurations .
Q. How do statistical experimental design methods optimize reaction parameters for scaled-up synthesis?
- Methodological Answer : Employ a Box-Behnken or central composite design to assess factors like catalyst loading (5–15 mol%), temperature (50–90°C), and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. For example, a 3² factorial design reduced trial counts by 40% in similar piperazine syntheses while maximizing yield .
Q. What mechanistic insights explain unexpected byproducts during alkylation of the piperazine ring?
- Methodological Answer : Competing pathways (e.g., over-alkylation or ring-opening) arise from steric hindrance of the 2,6-dimethyl groups. Monitor intermediates via LC-MS to trace byproduct formation. Kinetic studies (variable-time aliquots quenched with MeOH) reveal if byproducts originate from thermodynamic vs. kinetic control. Adjusting base strength (e.g., K₂CO₃ vs. DBU) can suppress side reactions .
Data Analysis and Theoretical Questions
Q. How can researchers reconcile discrepancies between in silico predictions and experimental reaction outcomes?
- Methodological Answer : Calibrate computational models using benchmark reactions with known outcomes. For instance, compare DFT-predicted activation energies with experimental Arrhenius plots. Discrepancies often arise from solvent effects (implicit vs. explicit solvation models) or neglected entropy contributions. Iterative refinement of force fields (e.g., OPLS-AA) improves accuracy .
Q. What methodologies validate the compound’s proposed mechanism of action in biological systems?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N-amine) to track metabolic pathways. SPR (surface plasmon resonance) assays quantify binding kinetics to target receptors. For cellular studies, CRISPR knockouts of putative targets confirm specificity. Cross-reference with databases like ChEMBL to identify structural analogs with documented mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
